molecular formula C13H18ClNO2S B6503338 3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide CAS No. 1396852-60-0

3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B6503338
CAS No.: 1396852-60-0
M. Wt: 287.81 g/mol
InChI Key: PJOHTPKBNMXTCV-UHFFFAOYSA-N
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Description

3-Chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a substituted butyl chain. The butyl chain contains a hydroxyl group, a methyl group at the 2-position, and a methylsulfanyl (SCH₃) group at the 4-position.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOHTPKBNMXTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the available literature regarding its biological activity, including enzyme inhibition studies, antimicrobial efficacy, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C12H16ClNOS
  • Molecular Weight : 255.78 g/mol
  • IUPAC Name : this compound

Enzyme Inhibition

Recent studies have focused on the enzyme-inhibitory properties of various benzamide derivatives, including the target compound. Enzyme inhibition is crucial in therapeutic applications, particularly for conditions like Alzheimer's disease and other neurodegenerative disorders.

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound has been evaluated for its ability to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine. Effective inhibitors can enhance cholinergic signaling, which is beneficial in treating cognitive disorders.
    • IC50 Values : While specific IC50 values for this compound are not reported, related compounds have shown IC50 values ranging from 0.056 to 2.57 μM against AChE .
  • β-secretase (BACE1) Inhibition :
    • BACE1 is another target for Alzheimer's treatment as it is involved in the production of amyloid-beta peptides. Compounds with inhibitory activity against BACE1 can potentially reduce amyloid plaque formation.
    • Compounds similar to the target have demonstrated IC50 values for BACE1 ranging from 9.01 to 87.31 μM .

Antimicrobial Activity

Antimicrobial properties are essential for compounds that may serve as therapeutic agents against bacterial infections. The following findings summarize the antimicrobial efficacy of related benzamide derivatives:

  • Minimum Inhibitory Concentration (MIC) :
    • Studies have shown that certain benzamide derivatives exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.
    • For instance, benzamide derivatives had MIC values indicating effective inhibition at concentrations lower than 100 µg/mL .

Study on Benzamide Derivatives

A comprehensive study investigated a series of benzamide derivatives, including those structurally related to this compound. The research highlighted several key findings:

CompoundTarget EnzymeIC50 (µM)Activity Type
Compound IAChE1.57Inhibitor
Compound IIBACE19.01Inhibitor
Compound IIIAChE0.08Strong Inhibitor
Compound IVBACE10.039Strong Inhibitor

These results indicate that while specific data on the target compound may be limited, similar compounds show promising inhibitory effects that could be extrapolated to predict potential activity for this compound.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the structural features of 3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide with related benzamide derivatives:

Compound Name Benzamide Substituents Side Chain/Additional Groups Key Functional Groups References
This compound (Target) 3-Cl 2-hydroxy-2-methyl-4-(methylsulfanyl)butyl –OH, –SCH₃, amide
3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide 3-Cl Hydrazinecarbothioyl linked to furan-2-carbonyl –NH–C(=S)–NH–, furan carbonyl
3-Chloro-N-(2-nitrophenyl)benzamide 3-Cl 2-Nitrophenyl –NO₂, amide
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-... 2-Cl, 3-SCH₃ Tetrazolyl group –SCH₃, tetrazole, sodium salt
3-Chloro-N-(diethylcarbamothioyl)benzamide (Ni/Cu complexes) 3-Cl Diethylcarbamothioyl –S–, amide, metal-coordination sites

Key Observations :

  • Hydrophobic vs. Polar Groups: The target compound’s methylsulfanyl group enhances hydrophobicity compared to nitro (–NO₂) or tetrazolyl groups in other derivatives. This may influence solubility and membrane permeability .
  • Metal Coordination: Unlike the target compound, analogs like 3-chloro-N-(diethylcarbamothioyl)benzamide form stable Ni/Cu complexes via sulfur and oxygen donors . The hydroxyl group in the target compound could similarly act as a coordination site.
  • Hydrogen Bonding : Compounds with –OH (target) or –NH– groups (e.g., hydrazinecarbothioyl derivatives) exhibit extensive intermolecular hydrogen bonding, influencing crystal packing and stability .

Physicochemical Properties

Property Target Compound 3-Chloro-N-(2-nitrophenyl)benzamide Sodium Salt ()
Melting Point Not reported 399 K Not reported (herbicidal formulation)
Solubility Likely moderate in polar solvents Low (due to nitro group) High (ionic sodium salt)
Spectroscopic Features –OH (IR ~3400 cm⁻¹), –SCH₃ (NMR δ ~2.1 ppm) –NO₂ (IR ~1520, 1350 cm⁻¹) Tetrazole (IR ~1200 cm⁻¹)

Notes:

  • The sodium salt derivative () demonstrates enhanced solubility, critical for herbicidal applications. The target compound’s –SCH₃ group may reduce water solubility compared to ionic analogs .
  • The nitro group in 3-chloro-N-(2-nitrophenyl)benzamide contributes to its higher melting point and rigidity .

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